2-[2-(methylthio)phenyl]nicotinamide
Description
Classification and Structural Context within Nicotinamide (B372718) Derivatives
2-[2-(methylthio)phenyl]nicotinamide belongs to the broad class of nicotinamide derivatives. Nicotinamide, also known as niacinamide, is an amide of nicotinic acid (vitamin B3). pharmaffiliates.com It is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for numerous enzymatic redox reactions in the body. pharmaffiliates.com
Structurally, this compound is characterized by the substitution of a hydrogen atom on the amide nitrogen of nicotinamide with a 2-(methylthio)phenyl group. The key structural features are:
Nicotinamide Core: The pyridine-3-carboxamide (B1143946) scaffold is the foundational element, known for its role in NAD+ biosynthesis and its ability to interact with a variety of enzymes.
Phenyl Ring: The presence of a phenyl group introduces a significant hydrophobic element, which can influence protein-ligand interactions.
Methylthio Group (-SCH3): The sulfur-containing methylthio group at the ortho-position of the phenyl ring is particularly noteworthy. The sulfur atom can alter the electronic properties of the phenyl ring and potentially engage in specific interactions, such as hydrogen bonding or coordination with metal ions within a protein's active site.
The table below summarizes the key physicochemical properties of the parent compound, nicotinamide, to provide a baseline for understanding its derivatives.
| Property | Value |
| Molecular Formula | C6H6N2O |
| Molecular Weight | 122.12 g/mol |
| CAS Number | 98-92-0 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Overview of Research Trajectories for Related Chemical Scaffolds
The exploration of nicotinamide derivatives with substitutions on the amide nitrogen or the pyridine (B92270) ring is a fertile area of research. These investigations are often driven by the desire to develop modulators of enzymes that utilize NAD+ or have binding pockets that can accommodate the nicotinamide scaffold.
Fungicidal Activity: One significant research trajectory for related scaffolds is in the development of fungicides. For instance, a series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by combining nicotinic acid with a thiophene (B33073) ring, another sulfur-containing heterocycle. nih.govmdpi.com Several of these compounds exhibited potent fungicidal activities against cucumber downy mildew, with some showing higher efficacy than existing commercial fungicides. nih.govmdpi.com This line of research highlights the potential of sulfur-containing nicotinamide derivatives in agriculture.
Anticancer Applications: Another prominent area of investigation for nicotinamide analogs is oncology. A recent study focused on thiophenyl derivatives of nicotinamide that are structurally related to the subject of this article. nih.gov This research demonstrated that certain N-pyridinylthiophene carboxamides are metabolized within cancer cells by the NAD+ salvage pathway enzymes, nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT). nih.gov This metabolic activation converts the parent compound into an unnatural NAD derivative that subsequently inhibits inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine (B1146940) nucleotides and essential for cell proliferation. nih.gov This mechanism renders these compounds selectively toxic to cancer cells, particularly those of neuronal origin. nih.gov
The table below presents examples of biologically active nicotinamide derivatives and their primary research applications, illustrating the diverse potential of this class of compounds.
| Compound Name | Biological Activity/Application | Reference |
| N-(thiophen-2-yl) nicotinamide derivatives | Fungicidal activity against cucumber downy mildew | nih.govmdpi.com |
| N-Pyridinylthiophene carboxamides | Anticancer activity via inhibition of IMPDH | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylsulfanylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-17-11-7-3-2-5-9(11)12-10(13(14)16)6-4-8-15-12/h2-8H,1H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREIGKCLLFNFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=CC=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to the 2-(methylthio)nicotinamide (B62844) Core Structure
The synthesis of the core 2-(methylthio)nicotinamide structure involves the strategic formation of the pyridine (B92270) ring, the introduction of the methylthio group, and the creation of the amide linkage.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org These reactions are advantageous due to their high atom economy, potential for creating complex molecules quickly, and often environmentally benign conditions. nih.govacsgcipr.org Various MCRs are employed for the synthesis of substituted pyridine rings, which form the nicotinamide (B372718) backbone. rsc.orgacsgcipr.org
Common approaches include the Hantzsch pyridine synthesis and the Guareschi-Thorpe reaction, which construct the pyridine ring from simpler acyclic precursors. acsgcipr.org Modern advancements often utilize microwave irradiation or nanocatalysts to improve reaction times and yields. nih.govnih.govacs.org For instance, a one-pot, four-component reaction involving an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate), an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can yield highly substituted pyridines under microwave conditions in ethanol. nih.govacs.org The use of magnetic nanoparticles as recoverable catalysts has also gained traction, offering a sustainable approach to synthesizing polysubstituted pyridines. nih.gov
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivative, Ammonium acetate | Microwave, Ethanol | Polysubstituted Pyridine | nih.gov, acs.org |
| Aromatic aldehydes, Acetophenone derivatives, Malononitrile, Ammonium acetate | Magnetic Nanocatalyst (SrFe₁₂O₁₉) | 2-Amino-3-cyanopyridine | nih.gov |
| Aldehydes, Ketones, Malononitrile, Ammonium acetate | Ultrasonic Irradiation, H₂O | Polysubstituted Pyridine | nih.gov |
Table 1. Examples of Multicomponent Reactions for Pyridine Synthesis.
The introduction of the methylthio (-SMe) group at the 2-position of the pyridine ring is a critical step. A common and direct method is the S-alkylation of a corresponding thiol precursor. The synthesis often starts with 2-mercaptonicotinic acid. In a one-pot reaction, this precursor can be treated with an excess of methanol (B129727) in the presence of a catalytic amount of sulfuric acid. This process facilitates both the S-methylation of the thiol group and the esterification of the carboxylic acid, yielding methyl 2-(methylthio)nicotinate. Subsequent hydrolysis of the ester group can then provide 2-(methylthio)nicotinic acid, the key intermediate for amidation. This strategy is foundational for creating the 2-methylthio-substituted pyridine core.
The formation of the amide bond between the nicotinic acid carboxyl group and an aniline (B41778) derivative is the final key step in assembling the nicotinamide structure. The direct amidation of carboxylic acids with amines is a fundamentally important transformation in chemical synthesis. researchgate.net
Several methods exist to facilitate this coupling:
Coupling Agents: For less reactive amines like aniline derivatives, strong coupling agents are often necessary. researchgate.net Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or TBTU, in combination with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), can effectively promote the formation of the amide bond under anhydrous conditions. researchgate.net
Heterogeneous Catalysis: To create more environmentally friendly processes, solid acid catalysts have been developed. A sulfated TiO₂/SnO₂ nanocomposite has been shown to effectively catalyze the direct amidation of various aniline derivatives with carboxylic acids under solvent-free conditions, with electron-donating groups on the aniline generally favoring the reaction. researchgate.net
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. nih.gov The lipase (B570770) Novozym® 435 from Candida antarctica has been used to catalyze the synthesis of nicotinamide derivatives from nicotinic esters and amines. nih.gov These reactions can be performed in continuous-flow microreactors, leading to high yields, significantly shorter reaction times, and easier product purification compared to traditional batch processes. nih.gov
| Method | Reagents/Catalyst | Key Features | Reference |
| Coupling Agent-Mediated Amidation | HBTU/DIEA or TBTU/DIEA | Effective for less reactive anilines; requires anhydrous conditions. | researchgate.net |
| Heterogeneous Catalysis | Sulfated TiO₂/SnO₂ Nanocomposite | Solvent-free conditions; catalyst is recoverable and reusable. | researchgate.net |
| Enzymatic Synthesis | Novozym® 435 Lipase | Mild conditions, high selectivity, suitable for continuous-flow production. | nih.gov |
| Acid Chloride Method | Pivaloyl chloride | Can be performed in water for certain reactive anilines; high yielding. | researchgate.net |
Table 2. Overview of Amidation Strategies for Nicotinamide Synthesis.
Tailored Synthesis of the 2-[2-(methylthio)phenyl]nicotinamide Moiety
The specific synthesis of this compound involves a logical, multi-step sequence that combines the strategies outlined above. evitachem.com The most direct pathway can be described as follows:
Formation of the Carboxylic Acid Intermediate : The process begins with the synthesis of 2-(methylthio)nicotinic acid. As detailed in section 2.1.2, this is typically achieved through the S-methylation of 2-mercaptonicotinic acid.
Amide Bond Formation : The resulting 2-(methylthio)nicotinic acid is then coupled with 2-(methylthio)aniline (B147308). This step requires the activation of the carboxylic acid group to facilitate the reaction with the aniline. This is commonly achieved using standard peptide coupling agents (like HBTU or HATU) or by converting the carboxylic acid to a more reactive species like an acid chloride. researchgate.netsphinxsai.com The choice of solvent and base is critical to ensure high conversion and minimize side reactions.
This targeted approach allows for the precise construction of the desired this compound molecule by sequentially forming the key functional groups around the central pyridine ring.
Derivatization and Analogue Synthesis Strategies
The core structure of this compound serves as a scaffold that can be chemically modified to produce a wide range of analogues. These modifications are crucial for exploring structure-activity relationships in various chemical and biological contexts. nih.govnih.gov
A primary strategy for creating analogues involves altering the substitution pattern on the phenyl ring. This is most readily achieved by employing different aniline derivatives during the amidation step. By starting with a variety of substituted anilines, a library of nicotinamides with diverse electronic and steric properties on the phenyl moiety can be generated.
For example, research into the synthesis of other nicotinamide derivatives has shown that anilines bearing chloro, bromo, methyl, and cyano groups can be successfully incorporated. mdpi.com The synthesis of novel pyridine derivatives has utilized acetophenone precursors with methoxy (B1213986) and methyl groups, demonstrating that the aromatic rings incorporated into the final structure can be readily varied. nih.govacs.org This principle is directly applicable to the synthesis of analogues of this compound, where a substituted 2-(methylthio)aniline could be used in the amidation reaction to introduce new functional groups onto the phenyl ring. orientjchem.org
| Precursor Used | Substituent Introduced on Aromatic Ring | Product Class | Reference |
| 4-Methoxyacetophenone | 4-Methoxyphenyl | Pyridine Derivative | nih.gov, acs.org |
| 4-Methylacetophenone | 4-Methylphenyl (Tolyl) | Pyridine Derivative | nih.gov, acs.org |
| Various substituted anilines | Varied (e.g., -Cl, -NO₂) | Amide Derivatives | researchgate.net |
| 5,6-Dichloronicotinic acid | 5,6-Dichloro | Nicotinamide Derivative | mdpi.com |
| 4-bromo-2,5-difluoro benzaldehyde | 2,5-difluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl | Nicotinamide Derivative | orientjchem.org |
Table 3. Examples of Precursors Used to Introduce Phenyl Ring Substituents in Nicotinamide and Pyridine Synthesis.
Heterocyclic Annulation and Scaffold Diversification
Heterocyclic annulation involves the construction of a new ring fused to an existing one, while scaffold diversification refers to significant structural modifications of the core to create novel molecular skeletons. For this compound, these transformations would primarily involve the pyridine ring and its substituents, namely the 2-(methylthio)phenyl group and the carboxamide at the 3-position.
Thieno[2,3-b]pyridine (B153569) Ring System Formation:
A prominent strategy for the annulation of a thiophene (B33073) ring onto a pyridine core involves the intramolecular cyclization of a 2-thiopyridine derivative. While direct examples using this compound as the starting material are not extensively documented in the reviewed literature, the cyclization of related 2-S-alkylated cyanopyridines to form thieno[2,3-b]pyridines is a well-established method. This reaction typically proceeds via base-catalyzed intramolecular Thorpe-Ziegler type cyclization.
In a representative transformation, a 2-pyridinethione is first S-alkylated with a reagent containing a suitable activating group, such as an α-haloketone, α-haloester, or α-halonitrile. The resulting S-alkylated intermediate can then undergo cyclization upon treatment with a base like sodium ethoxide. For instance, the reaction of a pyridinethione with ethyl chloroacetate (B1199739) would yield an S-alkylated intermediate which, upon cyclization, would form a thieno[2,3-b]pyridine derivative.
The general reaction scheme for the formation of thieno[2,3-b]pyridines from S-alkylated cyanopyridines can be depicted as follows:
Scheme 1: General synthesis of thieno[2,3-b]pyridine derivatives from S-alkylated cyanopyridines.
This methodology highlights a potential pathway for the annulation of a thiophene ring onto the nicotinamide scaffold.
Research Findings on Related Scaffolds:
Studies on related nicotinamide derivatives have demonstrated the feasibility of constructing fused heterocyclic systems. For example, new series of pyrido[2,3-d]pyrimidines have been synthesized from nicotinamide precursors through acylation or thioacylation followed by intramolecular heterocyclization. These transformations underscore the utility of the nicotinamide core as a template for building more complex, fused-ring systems.
The table below presents data from the synthesis of thieno[2,3-b]pyridine derivatives from related pyridinethione precursors, illustrating the types of products and yields that can be achieved through such intramolecular cyclization reactions.
Table 1: Synthesis of Thieno[2,3-b]pyridine Derivatives via Intramolecular Cyclization of S-Alkylated Pyridinethiones
| Starting Pyridinethione | Alkylating Agent | Product | Yield (%) |
| 4-(4-fluorophenyl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Ethyl chloroacetate | Ethyl 3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate | 75 |
| 4-(4-fluorophenyl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Phenacyl chloride | (3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | 80 |
| 4-(4-fluorophenyl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Chloroacetonitrile | 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carbonitrile | 82 |
| 4,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Ethyl chloroacetate | Ethyl 3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylate | 78 |
| 4,6-Diphenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Phenacyl chloride | (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone | 85 |
Data in this table is representative of cyclization reactions of related pyridinethione compounds and is intended to illustrate the synthetic potential.
While the specific application of these methods to this compound requires further experimental investigation, the established reactivity of the 2-thiopyridine moiety provides a strong foundation for envisioning its transformation into fused heterocyclic systems like thieno[2,3-b]pyridines. The presence of the bulky 2-(methylthio)phenyl substituent may influence the reaction kinetics and potentially lead to novel regio- and stereochemical outcomes, making it an interesting candidate for further synthetic exploration.
Structure Activity Relationship Sar Investigations
Elucidation of Key Pharmacophoric Elements for Biological Activity
The fundamental pharmacophore for a significant class of NNMT inhibitors consists of a nicotinamide (B372718) moiety, which mimics the natural substrate, linked to an additional aromatic or heteroaromatic ring. This linkage is crucial for occupying the binding pocket and achieving high-affinity interactions.
For nicotinamide-based inhibitors, the pyridine (B92270) nitrogen and the carboxamide group are essential pharmacophoric features. nih.govresearchgate.net The pyridine nitrogen is a key interaction point within the nicotinamide binding site of the enzyme. nih.gov The amide group is also critical for forming hydrogen bonds with amino acid residues in the active site, thereby anchoring the inhibitor. nih.govresearchgate.net
Impact of Substituents on Molecular Interactions and Efficacy
The substitution pattern on both the nicotinamide and the phenyl rings of 2-phenylnicotinamide analogs has a profound impact on their inhibitory efficacy.
Studies on related series have shown that electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic density and thereby affect interactions with key residues. nih.gov For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, substitutions on the phenyl ring were found to significantly influence their inhibitory activity against Forkhead Box M1 (FOXM1), a different target, yet illustrating the principle of substituent effects on a phenyl ring attached to a heterocyclic core.
Substituents on the Nicotinamide Ring: Modifications to the nicotinamide core itself are also a key aspect of SAR studies. Small substituents on the nicotinamide ring are generally well-tolerated, whereas bulky groups can lead to a loss of binding affinity due to steric hindrance. researchgate.net For example, the introduction of an amino group at the 5-position of a related quinolinium scaffold resulted in a tenfold increase in inhibitory activity compared to the unsubstituted parent compound. researchgate.netnih.gov
The following table summarizes the inhibitory activities of some representative NNMT inhibitors, illustrating the effect of different structural motifs.
| Compound | Scaffold | Key Substituents | NNMT IC₅₀ (µM) |
| 1-Methylquinolinium (1-MQ) | Quinolinium | - | 12.1 |
| 5-Amino-1-methylquinolinium | Quinolinium | 5-amino | 1.2 |
| 3-Amino-isoquinolinium | Isoquinolinium | 3-amino | 6.3 |
| MS2734 | Bisubstrate Inhibitor | - | 14 |
| Sinefungin | General Methyltransferase Inhibitor | - | 3.9 |
| S-adenosyl-L-homocysteine (SAH) | General Methyltransferase Inhibitor | - | 26.3 |
This table presents data for related NNMT inhibitors to illustrate SAR principles, as specific data for 2-[2-(methylthio)phenyl]nicotinamide analogs is not available. Data sourced from multiple studies. nih.govnih.gov
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional conformation of 2-phenylnicotinamide inhibitors plays a critical role in their biological activity. The relative orientation of the nicotinamide and phenyl rings is dictated by the torsional angle around the bond connecting them. This conformation determines how well the inhibitor fits into the binding pocket of NNMT.
Computational docking studies on related scaffolds, such as quinolinium analogues, have demonstrated a strong correlation between the predicted binding orientation and the experimentally observed inhibitory activity. nih.gov These studies reveal that selective binding to residues within the NNMT substrate-binding site is a key driver of inhibition. nih.gov The planarity or non-planarity of the molecule, influenced by the presence of certain substituents, can affect the binding mode and, consequently, the efficacy.
Stereochemistry is another crucial factor. For inhibitors with chiral centers, one enantiomer often exhibits significantly higher activity than the other. This stereoselectivity arises from the specific three-dimensional arrangement of atoms that allows for optimal interaction with the chiral environment of the enzyme's active site.
Exploration of Novel Chemical Space Based on SAR Insights
The insights gained from SAR studies are instrumental in guiding the exploration of novel chemical space to discover new and more potent NNMT inhibitors. By understanding which functional groups and structural motifs are favorable for activity, medicinal chemists can design and synthesize new series of compounds with improved properties.
Strategies for exploring novel chemical space include:
Scaffold Hopping: Replacing the core nicotinamide or phenyl ring with other heterocyclic or aromatic systems to identify novel scaffolds with improved drug-like properties. universiteitleiden.nl
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to specific sub-pockets of the enzyme and then linking them together to create more potent inhibitors.
Introduction of Novel Linkers: In bisubstrate inhibitors, modifying the linker that connects the nicotinamide and adenosine-mimicking moieties can lead to compounds with enhanced potency and selectivity. acs.orgnih.gov For example, the development of alkene-linked bisubstrate mimics has led to potent inhibitors. nih.gov
Allosteric Inhibition: The discovery of macrocyclic peptides that inhibit NNMT through an allosteric mechanism opens up a completely new avenue for inhibitor design, moving beyond the active site. nih.govrsc.org
The continuous exploration of chemical space, informed by robust SAR data, is essential for the development of the next generation of NNMT inhibitors with potential therapeutic applications. figshare.comrsc.orgresearchgate.net
Mechanistic and Molecular Target Elucidation
Modulation of Intracellular Coenzyme Homeostasis
The activity of 2-[2-(methylthio)phenyl]nicotinamide and related thiophenyl derivatives of nicotinamide (B372718) is intrinsically linked to their ability to modulate the homeostasis of crucial intracellular coenzymes, particularly Nicotinamide Adenine (B156593) Dinucleotide (NAD+).
Research has demonstrated that thiophenyl derivatives of nicotinamide, which share the core structure of this compound, are metabolized through the NAD+ salvage pathway. nih.gov This pathway is a critical metabolic route that recycles nicotinamide (NAM) to synthesize NAD+, a coenzyme essential for a multitude of cellular processes, including redox reactions and energy metabolism. nih.govmdpi.com
Instead of being simple inhibitors, these nicotinamide-like compounds act as substrates for the enzymes within this pathway. bohrium.com They are processed by the salvage pathway enzymes, leading to the formation of "unnatural" NAD+ derivatives. nih.govbohrium.com This metabolic conversion is essential for their biological activity. Studies using a potent derivative showed that its cellular effects were dependent on this metabolic activation, which occurs in cultured cells and in vivo. nih.gov This mechanism is analogous to other agents like 3-acetylpyridine (B27631) and vacor, which also require activation via the NAD+ salvage pathway to exert their cytotoxic effects. bohrium.com
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN). nih.govplos.orggoogle.com The activity of thiophenyl nicotinamide derivatives is critically dependent on NAMPT. nih.gov Genetic screening has confirmed that NAMPT is necessary for the function of these compounds. nih.gov
The compound this compound and its analogs act as substrates for NAMPT, which initiates their conversion into a toxic metabolite. nih.govbohrium.com This is followed by the action of nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1), another key enzyme in the salvage pathway, which completes the transformation into an unnatural adenine dinucleotide (AD) derivative. nih.gov Inhibition of this metabolic process effectively blocks the compound's activity. nih.gov
Table 1: Enzymes Involved in the Metabolic Activation of Thiophenyl Nicotinamide Derivatives
| Enzyme | Pathway | Role in Compound's Mechanism | Citation |
|---|---|---|---|
| Nicotinamide Phosphoribosyltransferase (NAMPT) | NAD+ Salvage Pathway | Essential for the initial metabolic conversion of the compound. | nih.govbohrium.com |
Interactions with Protein Targets and Enzymes
Once metabolically activated, the resulting derivatives of this compound interact with specific protein targets to exert their effects. The nicotinamide moiety also suggests potential interactions with enzymes regulated by it.
While direct studies on the interaction between this compound and Poly(ADP-ribose) Polymerase (PARP) enzymes were not identified in the searched literature, the nicotinamide (NAM) component of its structure is a well-documented PARP inhibitor. nih.gov PARPs are a family of enzymes involved in crucial cellular processes like DNA repair. Nicotinamide inhibits PARP activity by mimicking the nicotinamide portion of the PARP substrate, NAD+. This inhibition can sensitize cancer cells to DNA-damaging agents. nih.gov For instance, nicotinamide has been shown to inhibit PARP-1 activity in a dose-dependent manner, which is relevant in the context of cancer therapy. nih.gov Given that this compound contains this inhibitory moiety, it may share this modulatory activity, although direct evidence is pending.
Similar to PARP, the regulation of Sirtuin (SIRT) deacetylases by this compound has not been directly reported in the available research. However, the compound's nicotinamide backbone is a known physiological regulator of sirtuins. bohrium.complos.org Sirtuins are a class of NAD+-dependent deacetylases that play key roles in metabolism, aging, and gene silencing. plos.org Nicotinamide acts as a noncompetitive inhibitor of sirtuin activity. It functions by binding to a conserved pocket in the enzyme, which promotes a reverse reaction (base exchange) at the expense of the primary deacetylation function. bohrium.com This inhibitory mechanism is a fundamental feedback loop in cellular metabolism, as sirtuin activity itself produces nicotinamide from NAD+. plos.org The IC50 values for nicotinamide inhibition vary across different sirtuin enzymes, for example, ranging from approximately 50 µM for human SIRT1 to 100 µM for SIRT2.
Table 2: Known Inhibitory Activity of the Nicotinamide Moiety on Target Enzymes
| Target Enzyme Family | Moiety | Mechanism of Action | Example IC50 | Citation |
|---|---|---|---|---|
| Poly(ADP-ribose) Polymerases (PARPs) | Nicotinamide | Competes with NAD+ substrate, inhibiting enzyme activity. | Significant inhibition observed starting at 500 µM. | nih.gov |
Based on a review of the available scientific literature, there is currently no information describing the interaction or modulation of Bruton's Tyrosine Kinase (Btk) by this compound. Btk is a non-receptor tyrosine kinase crucial for B-cell receptor signaling and is a therapeutic target in malignancies and autoimmune diseases. mdpi.comgoogle.com The searched literature focuses on other distinct classes of inhibitors for Btk. google.com
HIV-1 Reverse Transcriptase (RT) Inhibition
The Human Immunodeficiency Virus Type 1 (HIV-1) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a critical step for viral replication. nih.gov This enzyme is a primary target for many antiretroviral drugs. mdpi.com These inhibitors typically target the enzyme's DNA polymerase activity or, less commonly, its ribonuclease H (RNase H) activity, which degrades the RNA strand in the RNA/DNA hybrid. nih.govmdpi.com
Currently, there is no direct scientific evidence in published literature demonstrating that this compound functions as an inhibitor of HIV-1 reverse transcriptase. Research into HIV-1 inhibitors has identified numerous compounds, including various heterocyclic structures, that target the RT enzyme. mdpi.commdpi.com However, studies specifically evaluating this compound for this activity are not available.
While direct RT inhibition is undocumented, related nicotinamide compounds have been studied in the context of HIV-1 infection. For instance, nicotinamide mononucleotide (NMN) has been found to impact HIV-1 infection not by directly inhibiting the reverse transcriptase enzyme, but by modulating T cell immune activation, a key factor in the progression of the disease. nih.gov This highlights that nicotinamide derivatives can influence HIV-1 pathogenesis through various cellular mechanisms, distinct from direct enzymatic inhibition.
Cellular Signaling Pathway Interventions
Recent studies on thiophenyl derivatives of nicotinamide, a class to which this compound belongs, have uncovered a novel mechanism of action. Instead of directly inhibiting a specific enzyme, these compounds can function as pro-drugs. They are metabolized within the cell by the nicotinamide adenine dinucleotide (NAD) salvage pathway. nih.gov This pathway, which recycles nicotinamide (Nam) to synthesize NAD+, is crucial for cellular metabolism.
The key enzymes in this pathway are nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov Research indicates that thiophenyl nicotinamide derivatives act as substrates for these enzymes, leading to the cellular production of unnatural, toxic derivatives of NAD. nih.gov This mechanism suggests that the biological effects of this compound are likely mediated by the disruption of NAD+ homeostasis and the subsequent impact on numerous NAD+-dependent cellular processes. One of the ultimate targets of these toxic NAD analogues is inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanine (B1146940) nucleotides. nih.gov
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. mdpi.comnih.gov In its inactive state, the NF-κB dimer is held in the cytoplasm by an inhibitor protein, IκBα. Upon receiving an inflammatory stimulus, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. mdpi.com This frees NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines like TNF-α and interleukins. nih.gov
The activity of the NF-κB pathway is intrinsically linked to the cellular NAD+ pool. NAD+-dependent enzymes, such as PARPs and sirtuins, play a role in regulating NF-κB activity. nih.govnih.gov While no studies have directly documented the effect of this compound on the NF-κB pathway, its established mechanism as a precursor for toxic NAD analogues provides a strong basis for indirect modulation. nih.gov By disrupting normal NAD+ metabolism and homeostasis, the compound could significantly alter the activity of NAD+-dependent signaling proteins that control NF-κB activation. This disruption could lead to an anti-inflammatory effect by impairing the cell's ability to mount a robust inflammatory response. The table below summarizes the roles of various inflammatory mediators regulated by the NF-κB pathway.
| Mediator | Function in Inflammation | Regulation by NF-κB |
|---|---|---|
| TNF-α (Tumor Necrosis Factor-alpha) | Pro-inflammatory cytokine that can induce fever, apoptosis, and further inflammatory responses. | Transcription is directly activated by NF-κB. mdpi.com |
| IL-6 (Interleukin-6) | A cytokine with both pro- and anti-inflammatory roles; involved in the acute phase response. | Expression is induced by NF-κB activation. nih.gov |
| COX-2 (Cyclooxygenase-2) | Enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. | Gene expression is upregulated by NF-κB. nih.gov |
| iNOS (Inducible Nitric Oxide Synthase) | Enzyme that produces nitric oxide, a signaling molecule with various roles in inflammation. | Transcription is activated by NF-κB in response to stimuli like LPS. nih.gov |
Genomic stability is maintained through a complex network of DNA repair pathways. A key family of enzymes in this process is the Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1. nih.govnih.gov When DNA single-strand breaks occur, PARP-1 detects the damage and is activated. It then utilizes NAD+ as a substrate to synthesize chains of poly(ADP-ribose) (PAR) on itself and other proteins near the damage site. nih.govnih.gov This PARylation process helps to recruit other DNA repair factors to the lesion, facilitating its repair and maintaining genomic integrity. mdpi.comyoutube.com
The dependence of PARP-1 on NAD+ makes the DNA repair process highly sensitive to the cellular NAD+ pool. nih.govmdpi.com The mechanism of this compound, which involves its conversion into an unnatural NAD analogue, suggests a direct interference with this pathway. nih.gov This toxic analogue could impact DNA repair in several ways:
It may act as a competitive inhibitor of PARP, preventing it from binding to the natural NAD+ substrate.
It could be used as a poor substrate by PARP, leading to the formation of dysfunctional PAR chains that fail to recruit repair machinery effectively.
In either scenario, the result would be an impairment of the DNA damage response, potentially leading to an accumulation of DNA lesions and reduced genomic stability. This mechanism is particularly relevant in cancer therapeutics, where inhibiting DNA repair in cancer cells with existing repair defects (like BRCA mutations) can lead to cell death. nih.gov
| Compound/Factor | Role in DNA Repair | Mechanism |
|---|---|---|
| Nicotinamide (NAM) | Supports DNA Repair | Serves as a precursor for NAD+, the essential substrate for PARP enzymes. nih.govmdpi.com |
| NAD+ Depletion | Impairs DNA Repair | Limits the substrate available for PARP-1, reducing its ability to signal and recruit repair factors. nih.gov |
| PARP Inhibitors (PARPi) | Inhibits DNA Repair | Competitively bind to PARP enzymes, preventing them from functioning and trapping them on DNA. nih.govyoutube.com |
| This compound (Hypothesized) | Impairs DNA Repair | Metabolized into a toxic NAD analogue that likely inhibits or subverts PARP function. nih.gov |
The term "enhancement" in the context of this compound's effect on mitochondrial function requires careful interpretation. Studies on related thiophenyl nicotinamide derivatives have demonstrated cytotoxicity in cancer cells, which is inconsistent with a simple enhancement of mitochondrial health. nih.gov The intervention is more accurately described as a profound disruption of mitochondrial metabolism.
By generating a toxic NAD analogue, this compound interferes with the fundamental redox reactions that power mitochondria. nih.gov This unnatural analogue could disrupt the function of NAD+-dependent dehydrogenases within the TCA cycle and inhibit the transfer of electrons in the respiratory chain, leading to a collapse of the mitochondrial membrane potential and a failure in ATP production. While NAD+ precursors like nicotinamide riboside (NR) have been shown to boost mitochondrial biogenesis and function, the action of this compound appears to be antagonistic, leveraging the cell's own metabolic pathway to induce mitochondrial dysfunction. nih.govclinicaltrials.gov
| Compound/Factor | Effect on Mitochondrial Function | Underlying Mechanism |
|---|---|---|
| NAD+ | Essential for Function | Acts as a key coenzyme for the TCA cycle and electron transport chain, driving ATP production. nih.govbangkokstemcells.com |
| Nicotinamide Riboside (NR) | Boosts Function | Increases the cellular pool of NAD+, promoting mitochondrial biogenesis and oxidative capacity. nih.govclinicaltrials.gov |
| Sirtuins (e.g., SIRT1) | Regulates Homeostasis | NAD+-dependent deacetylases that regulate mitochondrial biogenesis and metabolic efficiency. nih.gov |
| This compound (Inferred) | Disrupts Function | Formation of a toxic NAD analogue interferes with essential mitochondrial redox reactions. nih.gov |
Pre Clinical Biological Activity and Efficacy Assessments
In vitro Pharmacological Screening and Cellular Assays
In vitro studies form the foundation of understanding a compound's biological potential. For 2-[2-(methylthio)phenyl]nicotinamide and its derivatives, these assays have explored a range of therapeutic applications.
The nicotinamide (B372718) scaffold is a key feature in many molecules designed as potential anticancer agents. Research into newly synthesized nicotinamide derivatives has shown promising antiproliferative activity against various human cancer cell lines.
Specifically, a series of novel pyridinethione and thienopyridine derivatives, which include methylthio nicotinamide structures, were evaluated for their cytotoxic effects. nih.gov Compounds such as 5-cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-6-(methylthio)-nicotinamide (a structural analog) were synthesized and tested. acs.org The antiproliferative evaluation against HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast) human cancer cell lines revealed that several of these nicotinamide derivatives possess significant antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.govnih.gov For instance, in studies of numerous derivatives, 18 compounds showed strong cytotoxic activity against HepG2 liver cancer cells. nih.gov Many of these compounds were found to be selectively active against both liver and colon cancer cell lines while showing less activity against breast cancer cells. nih.gov Importantly, these active compounds demonstrated low cytotoxicity against the non-tumor BJ-1 fibroblast-derived cell line, indicating a favorable safety profile. nih.gov
Further research into nicotinamide-thiadiazol hybrids identified compounds with potent anticancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines, acting through the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov One such hybrid, compound 7a, showed IC₅₀ values of 4.64 µM in MDA-MB-231 and 7.09 µM in MCF-7 cells, comparable to the established drug sorafenib. nih.gov This compound was found to induce cell cycle arrest and promote apoptosis. nih.gov Similarly, another study on nicotinamide derivatives as VEGFR-2 inhibitors found a lead compound (16c) that inhibited the levels of pro-inflammatory and tumor-promoting cytokines TNF-α and IL-6 in tumor cells. nih.gov
Table 1: Antiproliferative Activity of Selected Nicotinamide Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Activity Noted | Reference |
|---|---|---|---|
| Methylthio Nicotinamide Derivatives | HCT-116 (Colon), HepG-2 (Liver) | Interesting antitumor activity | acs.orgnih.gov |
| Methylthio Nicotinamide Derivatives | MCF-7 (Breast) | Low activity | acs.org |
| Methylthio Nicotinamide Derivatives | BJ-1 (Non-tumor) | Low cytotoxicity | nih.gov |
| Nicotinamide-Thiadiazol Hybrids | MDA-MB-231, MCF-7 (Breast) | Potent anticancer activity (IC₅₀ ~4.6-7.1 µM) | nih.gov |
| Nicotinamide Derivatives | Tumor Cells | Inhibition of TNF-α and IL-6 | nih.gov |
Nicotinamide derivatives represent an important class of heterocyclic compounds explored for their potential as antifungal agents. nih.gov While data on this compound is limited, a closely related analog, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide , has been reported to exhibit moderate antifungal activity against two phytopathogenic fungi, Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov
Broader studies on nicotinamide derivatives have shown significant efficacy against human and plant pathogens. A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and showed that many possessed moderate to significant fungicidal activity against Pseudoperonospora cubensis, the cause of cucumber downy mildew. mdpi.com In a screen of 37 novel nicotinamide derivatives, one compound, 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) , was identified as the most active against Candida albicans SC5314, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL and no significant cytotoxicity. nih.gov This compound also demonstrated potent activity against six fluconazole-resistant strains of C. albicans. nih.gov Other research has produced nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety that showed moderate antifungal activities against plant pathogens like G. zeae and F. oxysporum. nih.gov
Table 2: Antifungal Activity of Selected Nicotinamide Derivatives This table is interactive. You can sort and filter the data.
| Compound/Derivative | Fungal Species | Activity (MIC/EC₅₀) | Reference |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate activity | nih.gov |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Candida albicans SC5314 | 0.25 µg/mL | nih.gov |
| 2-amino-N-(3-isopropylphenyl)nicotinamide (16g) | Fluconazole-resistant C. albicans | 0.125–1 µg/mL | nih.gov |
| N-(thiophen-2-yl) nicotinamide (compound 4f) | Pseudoperonospora cubensis | 1.96 mg/L | mdpi.comresearchgate.net |
| Nicotinamide-1,3,4-oxadiazole derivatives | G. zeae, F. oxysporum | Weak to moderate activity | nih.gov |
The antiviral properties of this compound have not been extensively reported in publicly available literature. However, research into structurally related compounds provides some insight into the potential of this chemical class.
A series of novel 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against Tobacco Mosaic Virus (TMV). nih.gov Although these compounds differ from the target molecule's core, they share the methylthio functional group. The study found that these compounds exhibited good antiviral activity against TMV. nih.gov Notably, compound 8i from this series showed an excellent curative effect, with an EC₅₀ value of 246.48 μg/mL, which was superior to the commercial antiviral agent Ningnanmycin. nih.gov
Furthermore, a patent for novel 6-methylnicotinamide derivatives describes their utility as antiviral agents. These non-nucleic acid compounds are reported to inhibit the growth of Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus (HIV), suggesting their potential use in treating hepatitis B, hepatitis C, and AIDS. google.com
While direct studies on the anti-inflammatory effects of this compound are not widely available, the parent molecule, nicotinamide, is well-documented for its anti-inflammatory properties. dermnetnz.org Nicotinamide has been shown to inhibit the production of a variety of pro-inflammatory agents in cellular models. nih.govd-nb.info
In studies using lipopolysaccharide (LPS)-activated macrophages, nicotinamide inhibited the generation of reactive oxygen species (ROS) and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govd-nb.info It also suppressed the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.govd-nb.info In human placental tissue, nicotinamide treatment resulted in a significant reduction of basal and LPS-stimulated release of TNF-α, IL-6, and the chemokine IL-8. nih.gov These anti-inflammatory actions were linked to the activation of the transcription factor FoxO3. nih.gov
The potential for nicotinamide derivatives to act as immunomodulators is an active area of research. nih.gov This body of evidence suggests that the nicotinamide moiety within this compound provides a strong rationale for investigating its potential anti-inflammatory and immunomodulatory activities.
There is limited specific research on the neuroprotective effects of this compound in cell culture systems. However, the core structure of nicotinamide is known to have neuroprotective properties in various models of neurodegenerative disease. nih.gov Elevated activity of the enzyme nicotinamide N-methyltransferase (NNMT), which regulates nicotinamide methylation, has been identified as a pivotal player in neurodegenerative diseases like Alzheimer's and Parkinson's by impacting metabolic homeostasis and epigenetic regulation. nih.gov
Studies have shown that nicotinamide can attenuate retinal neurodegeneration in diabetic models, likely by reducing oxidative DNA damage and supporting DNA repair mechanisms. nih.gov In diabetic rat models, nicotinamide treatment reduced oxidative stress, decreased oxidative DNA damage, and attenuated the apoptosis of inner retinal cells. nih.gov This suggests that compounds based on the nicotinamide structure could be promising candidates for treating neurodegenerative conditions.
In vivo Efficacy in Pre-clinical Animal Models
In vivo studies are crucial for validating the therapeutic potential observed in vitro. While specific in vivo efficacy data for this compound is scarce, results from closely related nicotinamide derivatives in animal models are informative.
In the area of antifungal research, a field trial of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew demonstrated excellent efficacy. mdpi.comresearchgate.net A 10% EC formulation of compound 4f showed control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively, which was superior to the commercial fungicide flumorph (B1672888). mdpi.comresearchgate.net
For antiviral activity, 2-substituted methylthio-1,3,4-oxadiazole derivatives were tested in vivo against Tobacco Mosaic Virus using a half-leaf method, where they showed good curative effects. nih.gov
In the context of neuroprotection, oral administration of nicotinamide to diabetic rats was shown to attenuate retinal neurodegeneration. nih.gov The treatment reduced markers of oxidative stress and cell death in the retinas of the animals. nih.gov This highlights the potential for nicotinamide-based compounds to exert protective effects in vivo.
Models of Oncological Diseases
Thiophenyl derivatives of nicotinamide have been identified as promising agents in pre-clinical cancer models, particularly for nervous system cancers like malignant peripheral nerve sheath tumors (MPNST), which currently have poor prognoses. nih.gov
Initial studies identified a lead compound, N-Pyridinylthiophene carboxamide (referred to as compound 21), which demonstrated selective toxicity against a range of mouse and human MPNST cell lines while being non-toxic to normal Schwann cells and mouse embryonic fibroblasts. nih.gov This compound was also bioavailable and effective in mouse xenograft models, where it inhibited the growth of subcutaneously xenografted human MPNST cells without causing obvious toxic effects. nih.gov
Through medicinal chemistry, a more potent derivative, referred to as compound 9, was developed. nih.gov Research into its mechanism revealed that these thiophenyl nicotinamide compounds act as prodrugs. nih.govnih.gov They are metabolized by enzymes in the nicotinamide adenine (B156593) dinucleotide (NAD) salvage pathway, specifically nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase 1 (NMNAT1). nih.govnih.gov This metabolic process converts them into a toxic analogue of NAD, which then inhibits the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). nih.govnih.gov The inhibition of IMPDH disrupts de novo purine (B94841) biosynthesis, a pathway that some tumors depend on, leading to cancer cell death. nih.gov The cell-killing effects of compound 9 could be rescued by the addition of guanosine, confirming that its toxicity stems from the specific inhibition of IMPDH. nih.gov These findings have nominated these compounds as strong pre-clinical candidates for developing tumor-activated IMPDH inhibitors to treat neuronal cancers. nih.govnih.gov
| Compound Derivative | Model Type | Key Findings | Reference |
|---|---|---|---|
| N-Pyridinylthiophene carboxamide (Compound 21) | Human MPNST cell lines; Mouse xenograft model | Selectively toxic to MPNST cells; Inhibited tumor growth in vivo. | nih.gov |
| Thiophenyl nicotinamide (Compound 9) | Peripheral nerve sheath cancer cell lines | More potent derivative; Acts as a prodrug metabolized by the NAD salvage pathway to inhibit IMPDH. | nih.govnih.gov |
| Various nicotinamide derivatives | HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines | Some derivatives showed significant anti-proliferative effects by targeting VEGFR-2. | carta-evidence.org |
Models of Systemic and Organ-Specific Inflammation
While derivatives of this compound are being explored for various therapeutic applications, direct pre-clinical studies investigating their specific effects in models of systemic and organ-specific inflammation are not extensively reported in the available literature. However, the parent molecule, nicotinamide, has well-documented anti-inflammatory properties.
Nicotinamide has been shown to inhibit the production of multiple pro-inflammatory agents. nih.govnih.gov In models using activated macrophages, nicotinamide suppresses the generation of tumor necrosis factor-alpha (TNF-α), interleukin 6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govresearchgate.net Furthermore, it has demonstrated efficacy in animal models of inflammatory pain, where it can reduce both the nociceptive response and carrageenan-induced paw edema. nih.gov In human tissue models, nicotinamide has been found to reduce the release of pro-inflammatory cytokines and prostaglandins, with its effects linked to the activation of the FoxO3 transcription factor. nih.gov The established anti-inflammatory profile of nicotinamide provides a strong rationale for the development and investigation of its derivatives, including those from the thiophenyl nicotinamide class, for inflammatory conditions.
| Compound | Model Type | Key Findings | Reference |
|---|---|---|---|
| Nicotinamide | Carrageenan-induced inflammatory pain and edema (rodent models) | Inhibited mechanical allodynia and paw edema. | nih.gov |
| Nicotinamide | LPS-stimulated macrophages (in vitro) | Inhibited production of TNF-α, IL-6, NO, and PGE2. | nih.govresearchgate.net |
| Nicotinamide | LPS-stimulated human placental tissue (ex vivo) | Reduced release of pro-inflammatory cytokines (TNF-α, IL-6, IL-8) and prostaglandins. | nih.gov |
Models of Neurodegenerative and Ischemic Brain Injury
The potential application of this compound derivatives in treating neurological disorders is supported by crucial pre-clinical findings. A significant breakthrough has been the demonstration that a potent thiophenyl nicotinamide derivative, known as compound 9, can cross the blood-brain barrier in mice. nih.gov This is a critical characteristic for any therapeutic agent intended to treat central nervous system (CNS) disorders, as it allows the compound to reach its target site within the brain. The ability of this derivative to be activated in the brain opens the possibility for its further evaluation in pre-clinical models of both central nervous system cancers and other neurodegenerative conditions. nih.gov
While direct studies of this specific derivative in models of Alzheimer's, Parkinson's, or ischemic stroke are still emerging, the parent compound, nicotinamide, has shown extensive neuroprotective effects. In mouse models of Parkinson's disease, nicotinamide treatment reversed pathological changes, reduced oxidative stress, and regulated neuroinflammation. mdpi.comresearchgate.netmaastrichtuniversity.nl In models of chronic cerebral hypoperfusion, which mimics conditions leading to vascular dementia, nicotinamide was found to improve cognitive function. frontiersin.org These established neuroprotective properties of nicotinamide provide a strong basis for exploring its derivatives for therapeutic potential in a range of neurodegenerative and ischemic brain injuries. nih.gov
| Compound | Model Type | Key Findings | Reference |
|---|---|---|---|
| Thiophenyl nicotinamide (Compound 9) | Mouse model | Crosses the blood-brain barrier and is detectable in the brain after administration. | nih.gov |
| Nicotinamide (Parent Compound) | MPTP-induced Parkinson's disease (mouse model) | Reversed PD-like pathologies, reduced oxidative stress, and regulated neuroinflammation. | mdpi.comresearchgate.netmaastrichtuniversity.nl |
| Nicotinamide (Parent Compound) | Chronic cerebral hypoperfusion (mouse model) | Improved cognitive function and upregulated neuroprotective proteins. | frontiersin.org |
| Nicotinamide Derivative (NA-4OCH3) | In vitro blood-brain barrier model | Protected brain endothelial cells from oxidative stress-induced damage and increased barrier integrity. | nih.gov |
Investigation of Fungal Infection Models
Derivatives of this compound have been investigated for their potential as antifungal agents, primarily in the context of agriculture. One study specifically described the compound N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide, which displayed moderate antifungal activity against two plant pathogenic fungi, Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov
Broader research into related structures, such as N-(thiophen-2-yl) nicotinamide derivatives, has shown significant promise. mdpi.comresearchgate.net In greenhouse tests against cucumber downy mildew (Pseudoperonospora cubensis), certain derivatives exhibited excellent fungicidal activity, with efficacy higher than established commercial fungicides like diflumetorim (B165605) and flumorph. mdpi.comresearchgate.net Field trials further confirmed these results, where a formulation of one of the lead compounds displayed superior control efficacy compared to the commercial fungicides flumorph and mancozeb. mdpi.comresearchgate.net While much of the research on these specific thiophene-containing nicotinamides is focused on plant pathogens, the parent molecule, nicotinamide, has demonstrated significant activity against human fungal pathogens, including Candida albicans. researchgate.net This suggests a broader potential for this class of compounds in fighting fungal infections.
| Compound Derivative | Model Type | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | In vitro | Rhizoctonia solani, Sclerotinia sclerotiorum | Displayed moderate antifungal activity. | nih.gov |
| N-(thiophen-2-yl) nicotinamide derivatives (e.g., compound 4f) | Greenhouse and field trials | Pseudoperonospora cubensis (cucumber downy mildew) | Excellent fungicidal activity, superior to some commercial fungicides. | mdpi.comresearchgate.net |
| Nicotinamide (Parent Compound) | In vitro and mouse model of disseminated candidiasis | Candida albicans (including fluconazole-resistant isolates) | Exhibited significant antifungal activity and suppressed biofilm formation. | researchgate.net |
Computational Chemistry and Structural Modeling
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for 2-[2-(methylthio)phenyl]nicotinamide are not extensively documented in public literature, the methodology is widely applied to its parent class, nicotinamide (B372718) derivatives, to identify potential biological targets and elucidate binding mechanisms.
Nicotinamide analogues have been investigated as inhibitors for various enzymes, including DNA demethylases like ALKBH2 and poly (ADP-ribose) polymerase (PARP). researchgate.netresearchgate.net Docking studies for these derivatives typically involve preparing the 3D structure of the ligand and docking it into the active site of the target protein. researchgate.net The results are evaluated based on scoring functions that estimate the binding affinity (e.g., in kcal/mol) and analysis of the interactions formed, such as hydrogen bonds and hydrophobic contacts with key amino acid residues. researchgate.net For instance, in the design of VEGFR-2 inhibitors, a nicotinamide moiety was utilized to form critical hydrogen bonds within the hinge region of the ATP binding domain. mdpi.com This approach allows for the structure-based design of new compounds with potentially improved activity. researchgate.net
Table 1: Representative Ligand-Target Interactions for Nicotinamide Derivatives
| Derivative Class | Potential Protein Target | Key Interacting Residues (Example) | Primary Interaction Type |
|---|---|---|---|
| Nicotinamide Derivatives | VEGFR-2 | Cys919, Glu885, Asp1046 | Hydrogen Bonding, Hydrophobic Interactions |
| Nicotinamide Analogues | ALKBH2 | Active Site Residues | Competitive Binding |
| Nicotinamide Analogues | PARP | Not Specified | Inhibition |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of a molecule. A detailed theoretical study has been performed on the closely related compound, 2-(methylthio)nicotinic acid, which provides a strong proxy for understanding the electronic properties of this compound. researchgate.net
These calculations optimize the molecular geometry and determine key electronic descriptors. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.commdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov
For 2-(methylthio)nicotinic acid, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net The analysis of frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attacks. nih.gov
Table 2: Calculated Electronic Properties of 2-(methylthio)nicotinic acid
| Parameter | Calculated Value (Hartree/Particle) | Significance |
|---|---|---|
| HOMO Energy | -0.243 | Indicates electron-donating capability |
| LUMO Energy | -0.068 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 0.175 | Relates to chemical reactivity and stability |
Data inferred from theoretical calculations on 2-(methylthio)nicotinic acid. researchgate.net
Predictive Modeling for Pharmacokinetic and Pharmacodynamic Profiles
In silico models are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govmdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later development stages. mdpi.comnih.gov
For nicotinamide derivatives, various software tools and web servers (e.g., SwissADME, ADMETlab) are used to calculate physicochemical properties and predict ADME parameters. nih.govresearchgate.net Key predicted properties include water solubility, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential for metabolism by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov For example, in silico studies on new benzimidazole (B57391) derivatives predicted their lipophilicity (Log P), topological polar surface area (TPSA), and percentage of human intestinal absorption (%ABS), which are critical for oral bioavailability. rsc.org While specific data for this compound is not available, such models would be applied to assess its drug-likeness based on criteria like Lipinski's Rule of Five. researchgate.netnih.gov
Table 3: Example of In Silico ADME Predictions for a Nicotinamide Derivative
| ADME Parameter | Predicted Property | Implication for Drug Development |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good candidate for oral administration |
| Blood-Brain Barrier (BBB) Permeation | No | Low likelihood of central nervous system side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with CYP2D6 substrates |
| Lipinski's Rule Violations | 0 | Considered "drug-like" with good oral bioavailability potential |
This table represents typical predictive outputs for a small molecule and is for illustrative purposes.
Rational Design of Novel Analogues based on In Silico Methods
Rational design uses computational insights to guide the synthesis of new analogues with improved potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For nicotinamide derivatives, this involves modifying the core structure and observing the predicted effects on target binding and ADME properties. nih.govnih.gov
Structure-activity relationship (SAR) studies, informed by computational modeling, are key to this process. For example, research on antifungal nicotinamide derivatives revealed that the position of certain substituents was critical for activity. nih.govnih.gov Moving an isopropyl group on an aniline (B41778) moiety from the meta to the ortho position resulted in a complete loss of activity, demonstrating the high sensitivity of the biological target to the ligand's structure. nih.gov
For this compound, rational design could involve:
Modifying the phenyl ring substituents: Adding electron-withdrawing or -donating groups to alter electronic properties and binding interactions.
Altering the methylthio group: Replacing the sulfur atom or methyl group to probe the importance of this moiety for target engagement and to modulate lipophilicity.
Substituting on the nicotinamide ring: To explore additional interaction points within a target's binding pocket. nih.gov
These proposed modifications would be evaluated virtually through docking and ADME predictions before undertaking chemical synthesis, thereby streamlining the discovery of more effective and safer drug candidates. mdpi.com
Emerging Research Directions and Future Translational Perspectives
Exploration of Novel Therapeutic Indications Beyond Current Scope
There are currently no established therapeutic indications for 2-[2-(methylthio)phenyl]nicotinamide. Future research would need to begin with broad in vitro screening across various cell lines and disease models to identify any potential biological activity. Based on the general activities of nicotinamide (B372718) and its derivatives, initial exploratory areas could include, but are not limited to, oncology, inflammatory diseases, and metabolic disorders. For instance, some thiophenyl nicotinamide derivatives have been investigated for their potential in treating peripheral nerve cancers by acting as substrates for the NAD salvage pathway, leading to the production of toxic NAD analogues that inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH). However, whether this compound shares this mechanism is unknown.
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of this compound itself likely involves standard amide bond formation between a derivative of nicotinic acid and 2-(methylthio)aniline (B147308). Advanced synthetic strategies would focus on creating a library of complex analogues to explore structure-activity relationships (SAR). This would involve modifying the nicotinamide core, the phenyl ring, and the methylthio group. Techniques such as late-stage functionalization could be employed to rapidly diversify the core structure. The development of more complex analogues would be guided by the results of initial biological screening to optimize potency, selectivity, and pharmacokinetic properties.
Integration of Multi-omics Data for Comprehensive Mechanistic Understanding
Should this compound demonstrate significant biological activity, a multi-omics approach would be crucial for elucidating its mechanism of action. This would involve treating relevant biological systems (e.g., cancer cell lines) with the compound and analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels. For example, transcriptomics (RNA-seq) could identify gene expression changes, while proteomics could reveal alterations in protein levels and post-translational modifications. Metabolomics could shed light on how the compound affects cellular metabolic pathways. Integrating these datasets would provide a holistic view of the compound's cellular impact and help identify its molecular targets and pathways. At present, no such data exists for this compound.
Investigation of Potential for Combination Therapies
The potential for combination therapies is contingent on identifying a primary therapeutic activity and mechanism of action for this compound. If, for example, it were found to induce a specific type of cellular stress or inhibit a particular enzyme, it could be rationally combined with other agents. For instance, if it were found to increase oxidative stress, as has been observed with the related compound thionicotinamide, it could potentially synergize with chemotherapeutic drugs that also have a reactive oxygen species (ROS)-mediated mechanism. However, without foundational data on its single-agent activity, any discussion of combination therapies remains purely hypothetical.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 2-[2-(methylthio)phenyl]nicotinamide to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-(methylthio)phenylamine with nicotinoyl chloride derivatives under controlled conditions. Key steps include:
Use of coupling agents (e.g., carbodiimides) to facilitate amide bond formation.
Solvent selection (e.g., dichloromethane) to enhance reaction efficiency.
Temperature regulation (0–25°C) to minimize side reactions.
Purification often employs column chromatography with gradient elution, followed by recrystallization. Structural confirmation via -NMR and HRMS ensures purity and correct functional group integration .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm aromatic proton environments and methylthio group placement.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- Infrared (IR) Spectroscopy : Identifies amide C=O stretching (~1650 cm) and S–CH vibrations (~700 cm).
- X-ray Crystallography (if crystalline): Resolves 3D molecular geometry and intermolecular interactions .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A factorial design evaluates factors like temperature, solvent polarity, and catalyst concentration. Steps include:
Screening : Identify critical variables via Plackett-Burman design.
Response Surface Methodology (RSM) : Model interactions using Central Composite Design (CCD).
Validation : Confirm predicted optimal conditions (e.g., 20°C, 1.2 eq. catalyst) with triplicate runs.
This approach minimizes trial-and-error, reducing experimental runs by 40–60% while maximizing yield .
Q. What computational strategies predict the reactivity and stability of this compound in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with cytochrome P450 enzymes) to predict metabolic stability.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction pathways for sulfoxide formation under oxidative conditions.
Pair computational results with in vitro assays (e.g., microsomal stability tests) for validation .
Q. How to resolve contradictory data on the biological activity of this compound across assays?
- Methodological Answer :
-
Structural Analogs Comparison : Compare activity profiles with analogs (e.g., thiophene-substituted nicotinamides) to identify substituent effects (Table 1).
-
Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds.
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Dose-Response Curves : Calculate IC values across multiple replicates to assess reproducibility.
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Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile variability in published data .
Table 1 : Bioactivity of Structural Analogs
Compound Substituent IC (μM) Target 2-[2-(Methylthio)phenyl] S–CH, phenyl 12.3 ± 1.5 Kinase X N-Methyl Nicotinamide –CH >100 Antioxidant pathways Thiophene-Nicotinic Acid Thiophene fusion 8.9 ± 0.7 Antimicrobial targets
Q. What integrated methodologies elucidate the mechanism of action of this compound?
- Methodological Answer :
Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with purified targets.
CRISPR-Cas9 Knockout Models : Validate target relevance by deleting suspected genes (e.g., NAD-dependent enzymes).
Metabolomics : Track NAD/NADH ratios via LC-MS to assess metabolic disruption.
Cross-correlate findings with transcriptomic data (RNA-seq) to map downstream pathways .
Data Analysis and Validation
Q. How to statistically validate the reproducibility of biological assays for this compound?
- Methodological Answer :
- Intra- and Inter-Assay CVs : Require <15% coefficient of variation across replicates.
- Bland-Altman Plots : Assess agreement between independent labs.
- Power Analysis : Determine sample size (n ≥ 6) to detect 20% effect size with 80% power.
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
